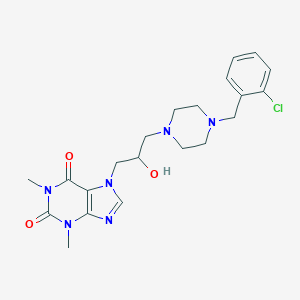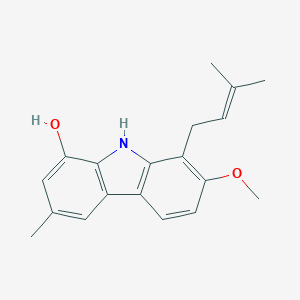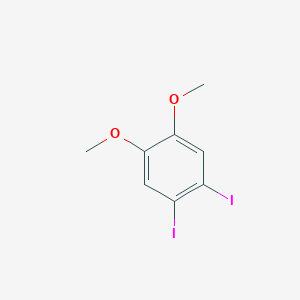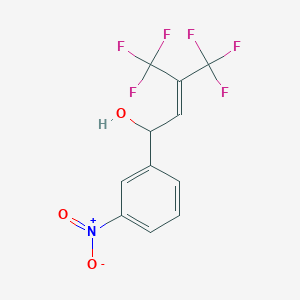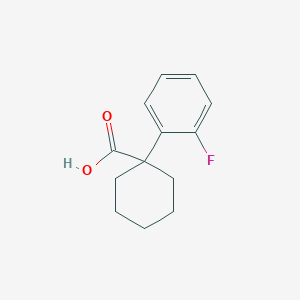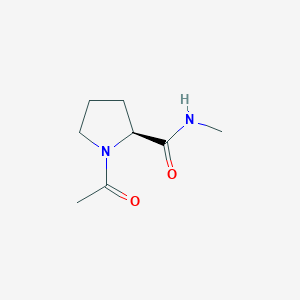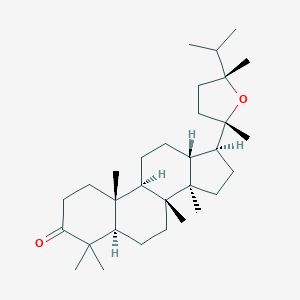
Alnincanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alnincanone is a natural product that belongs to the family of sesquiterpene lactones. It was first isolated from the leaves of Alnus incana, a tree native to Europe, Asia, and North America. Alnincanone has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. Due to its potential therapeutic applications, alnincanone has attracted significant attention from the scientific community.
Scientific Research Applications
Micropropagation and Alkannin Production
Alnincanone, also known as alkannin, is a bioactive compound found in the roots of Arnebia hispidissima. Research has shown that alkannin has antibiotic and anti-inflammatory properties and is widely used in the cosmetic and textile industries. A study by M. S. Shekhawat & N. S. Shekhawat (2011) demonstrated the successful establishment of callus and cell suspension culture for optimizing the production of alkannin, showing higher production in all in vitro culture systems compared to field-grown plants.
Anticancer Effects
Alkannin derivatives have shown promising anticancer effects. A study on a new derivative, SYUNZ‐16, revealed its potential in inhibiting tumor growth and inducing apoptosis in cancer cells. This was evidenced by decreased phosphorylation of AKT and increased expression of pro-apoptotic genes. The study by R. Deng et al. (2010) supports the development of SYUNZ‐16 as a potential antitumor drug.
Wound Healing Properties
Alkannins and shikonins (A/S), found in various species including those containing alnincanone, have been identified as agents promoting wound healing. They exhibit anti-inflammatory, antimicrobial, and antithrombotic properties. The synthesis of specific A/S derivatives has opened new possibilities in exploring these compounds for therapeutic targets, as reported by V. Papageorgiou, A. Assimopoulou, & A. Ballis (2008).
Synthesis and Structure Analysis
Research has also been conducted on the synthesis and structure analysis of alnincanone derivatives. A study by A. Zorina et al. (2019) focused on derivatives of natural lupenone, dipterocarpol, and alnincanone, assessing their anti-influenza and anti-proliferative activities.
properties
CAS RN |
19891-87-3 |
|---|---|
Product Name |
Alnincanone |
Molecular Formula |
C31H52O2 |
Molecular Weight |
456.7 g/mol |
IUPAC Name |
(5R,8R,9R,10R,13R,14R,17S)-17-[(2S,5R)-2,5-dimethyl-5-propan-2-yloxolan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C31H52O2/c1-20(2)30(8)18-19-31(9,33-30)22-12-16-28(6)21(22)10-11-24-27(5)15-14-25(32)26(3,4)23(27)13-17-29(24,28)7/h20-24H,10-19H2,1-9H3/t21-,22+,23+,24-,27+,28-,29-,30-,31+/m1/s1 |
InChI Key |
LHPJBVHIHBSBRD-JQYZYYRZSA-N |
Isomeric SMILES |
CC(C)[C@]1(CC[C@@](O1)(C)[C@H]2CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)C)C |
SMILES |
CC(C)C1(CCC(O1)(C)C2CCC3(C2CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C)C |
Canonical SMILES |
CC(C)C1(CCC(O1)(C)C2CCC3(C2CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



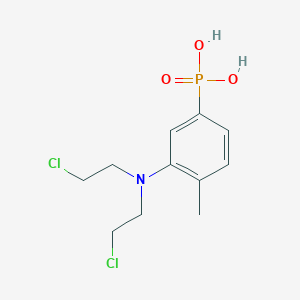
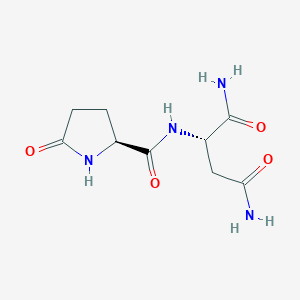
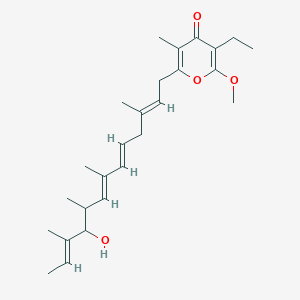
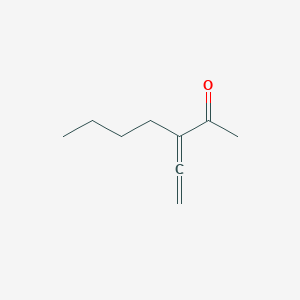


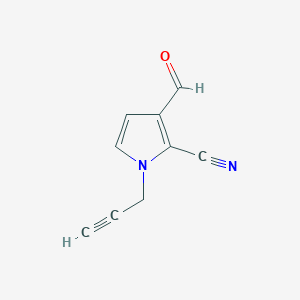
![methyl 2-[(1R,3aS,4S,7aS)-4-[2-(5-hydroxy-2-methylphenyl)ethyl]-7a-methyl-5-oxo-2,3,3a,4,6,7-hexahydro-1H-inden-1-yl]propanoate](/img/structure/B11536.png)
